N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine
Description
N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine is a sulfonamide derivative featuring a benzothiadiazole core substituted with a methyl group at the 7-position and a glycine moiety linked via a sulfonyl group at the 4-position. The benzothiadiazole ring system is a heterocyclic scaffold known for its electron-deficient nature, which influences reactivity and intermolecular interactions. This compound is synthesized through condensation reactions between sulfonyl chlorides and amino-substituted benzothiadiazoles, as demonstrated in analogous syntheses of related sulfonamides (e.g., N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamides) . Its structural uniqueness lies in the combination of the benzothiadiazole core and the sulfonamide-glycine linkage, which may confer specific physicochemical or biological properties.
Properties
Molecular Formula |
C9H9N3O4S2 |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C9H9N3O4S2/c1-5-2-3-6(9-8(5)11-17-12-9)18(15,16)10-4-7(13)14/h2-3,10H,4H2,1H3,(H,13,14) |
InChI Key |
MLMBKZSBMZUMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NSN=C12)S(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Methyl-2,1,3-benzothiadiazole
Method A: Bromination and Methylation
- Bromination :
- Methylation :
Method B: Direct Synthesis from Methyl-Substituted Precursors
Sulfonation and Chlorination
- Sulfonation :
- Chlorination :
Coupling with Glycine
The final step involves reacting the sulfonyl chloride with glycine to form the sulfonamide bond.
Direct Sulfonylation
Protection-Deprotection Strategy
To avoid side reactions (e.g., carboxylate activation), glycine’s carboxylic acid can be protected as a benzyl ester:
Analytical Data and Characterization
Optimization and Challenges
- Regioselectivity : Ensuring sulfonation occurs exclusively at the 4-position of the benzothiadiazole ring requires precise control of reaction temperature and stoichiometry.
- Purity : Column chromatography (SiO₂, ethyl acetate/hexane) is often needed to isolate the sulfonyl chloride intermediate.
- Side Reactions : Over-sulfonation or hydrolysis of the sulfonyl chloride can occur if moisture is present.
Chemical Reactions Analysis
Types of Reactions
N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the benzothiadiazole ring.
Scientific Research Applications
N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine is a sulfonamide derivative featuring a benzothiadiazole moiety linked to a glycine molecule via a sulfonyl group. Sulfonamide derivatives are known for diverse biological activities and applications in medicinal chemistry. The benzothiadiazole ring in its structure gives unique electronic properties, making it suitable for applications in drug discovery and materials science.
Potential Applications
While specific documented case studies for this compound are not available in the search results, the general applications can be inferred from its structural features.
Drug Discovery
The presence of the sulfonamide group and the benzothiadiazole moiety suggests its potential use in developing new pharmaceuticals. Many drugs contain the sulfonamide group . The electronic properties of the benzothiadiazole ring can be exploited in interaction studies to determine binding affinity with various biological targets.
Material Science
The unique electronic properties of the benzothiadiazole ring make it suitable for applications in materials science. For example, nitrobenzothiadiazole, when linked through phenylethynyl conjugated bridges with N,N-dimethylbenzenamine, has potential for developing controlled nonlinear optical materials .
Synthetic Organic Chemistry
This compound's versatility can be utilized in synthetic organic chemistry.
Similar Compounds and Their Applications
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine | Structure | Contains a similar benzothiadiazole structure; potential for similar biological activity |
| Benzene Sulfonamide | Structure | A simpler structure that lacks the benzothiadiazole moiety; primarily used as an antibiotic |
| 4-Amino-N-(2-chlorobenzene)sulfonamide | Structure | Contains an amino group; used as an antibacterial agent but lacks the benzothiadiazoles |
Mechanism of Action
The mechanism of action of N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or proteins, leading to the modulation of cellular processes. For example, it has been shown to induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine (CAS 88515-17-7)
- Structure : Features a benzothiazole ring (instead of benzothiadiazole) with a methylsulfonyl group at the 4-position and an N-methylglycine substituent at the 2-position.
- Key Differences: Heterocyclic Core: Benzothiazole (one sulfur, one nitrogen) vs. benzothiadiazole (two nitrogens, one sulfur). Substituents: Methylsulfonyl vs. methyl-benzothiadiazolylsulfonyl groups, altering steric and electronic profiles. Glycine Modification: N-methylation in the benzothiazole derivative may reduce hydrogen-bonding capacity compared to the unmethylated glycine in the target compound.
- Applications : Used in research as a glycine derivative, with solubility in organic solvents (e.g., DMSO) and molecular weight 300.35 g/mol .
α-Methyl-(4-tetrazolyl-phenyl)glycine (MTPG)
- Structure : Contains a tetrazole ring linked to a phenyl group and an α-methylglycine moiety.
- Key Differences :
- Relevance : Highlights how glycine-linked heterocycles can target neurological pathways, though structural differences dictate receptor specificity.
Perfluorinated Glycine Derivatives (e.g., N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine)
- Structure : Long perfluorinated alkyl chains attached to the sulfonamide-glycine group.
- Key Differences: Fluorination: Perfluorinated chains confer extreme hydrophobicity and environmental persistence, unlike the non-fluorinated benzothiadiazole derivative. Regulatory Status: Many perfluorinated sulfonamides are restricted due to toxicity and bioaccumulation concerns (e.g., listed in Marlex® polyethylene prohibitions) .
- Implications : The absence of fluorination in N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine may reduce regulatory hurdles compared to perfluorinated analogs.
Sivelestat Sodium (CAS 150374-95-1)
- Structure : A complex sulfonamide-glycine derivative with a dimethylpropoxy group and benzoyl linkage.
- Key Differences: Complexity: Sivelestat includes additional aromatic and ester functionalities, enabling neutrophil elastase inhibition.
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The sulfonamide linkage in this compound allows for modular synthesis, similar to methods used for benzothiazole sulfonamides .
- Electronic Effects : The benzothiadiazole core’s electron deficiency may enhance interactions with electron-rich biological targets, unlike benzothiazole or tetrazole derivatives.
- Environmental Safety : Unlike perfluorinated analogs, this compound lacks persistent fluorinated chains, aligning with greener chemistry trends .
Biological Activity
N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine is a sulfonamide derivative that exhibits a diverse range of biological activities. This compound is characterized by its unique benzothiadiazole moiety, which enhances its reactivity and interaction with various biological targets. Here, we delve into its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₉N₃O₄S
- Molecular Weight : 287.3 g/mol
- IUPAC Name : 2-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]acetic acid
- Canonical SMILES : CC1=CC=C(C2=NSN=C12)S(=O)(=O)NCC(=O)O
This compound functions primarily through the inhibition of specific enzymes involved in cellular processes. Its sulfonamide group allows it to interact with various biological pathways, leading to effects such as:
- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells by inhibiting key regulatory enzymes involved in cell proliferation.
- Antimicrobial Activity : It demonstrates significant antimicrobial properties against various bacterial strains.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| U2OS (osteosarcoma) | 0.69 | |
| HeLa (cervical carcinoma) | 0.70 | |
| MCF-7 (breast cancer) | 12.8 |
These values indicate that the compound is effective at low concentrations, suggesting strong potential for therapeutic use in cancer treatment.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against several pathogens. Studies suggest that it possesses broad-spectrum activity:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Inhibitory |
The presence of the benzothiadiazole ring enhances its ability to disrupt microbial cell function.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antitumor Activity : A study reported that derivatives containing the benzothiadiazole structure exhibited higher cytotoxicity against cancer cells compared to traditional therapies. The compound's mechanism involves disrupting metabolic pathways essential for tumor growth .
- Inhibition of Enzymes : The compound has been identified as an inhibitor of specific enzymes involved in the inflammatory response, which may provide therapeutic avenues for treating inflammatory diseases .
- Synthetic Applications : Beyond its biological activities, this compound serves as a building block in medicinal chemistry for synthesizing more complex molecules with enhanced biological properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where 7-methyl-2,1,3-benzothiadiazol-4-sulfonyl chloride reacts with glycine in a basic aqueous-organic biphasic system. Key steps include:
- Dissolving the sulfonyl chloride in chloroform (or dichloromethane) .
- Adding glycine (1:1 molar ratio) and slowly introducing 1M NaOH to maintain pH ~9–10, facilitating deprotonation of glycine’s amine group.
- Stirring at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).
- Purification via recrystallization or column chromatography.
Q. What safety protocols are critical when handling sulfonamide-glycine derivatives?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood due to potential dust/aerosol formation.
- Store in airtight containers away from strong oxidizers and moisture.
- Dispose of waste via approved chemical disposal programs.
Q. Which analytical techniques are suitable for assessing purity and structural integrity?
- Methods :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- TLC : Silica gel plates developed in ethyl acetate:hexane (3:1); visualize under UV or with ninhydrin spray for glycine moieties.
- NMR : Confirm sulfonamide bond formation (δ 3.5–4.0 ppm for glycine CH2; δ 7.5–8.5 ppm for benzothiadiazole protons) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
- Procedure :
- Grow single crystals via slow evaporation in a solvent like methanol/water.
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Use SHELXT for structure solution (direct methods) and SHELXL for refinement, accounting for twinning or disorder in the benzothiadiazole ring .
Q. What in vitro assays are appropriate for evaluating its bioactivity, particularly against viral or bacterial targets?
- Approach :
- Enzyme Inhibition : Test against SARS-CoV-2 main protease (Mpro) using fluorescence resonance energy transfer (FRET) assays, comparing IC50 values to sulfadiazine or sulfacetamide .
- Antibacterial Activity : Use microbroth dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
Q. How can computational modeling predict its interaction with biological targets?
- Workflow :
- Perform molecular docking (AutoDock Vina or Schrödinger) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).
- Target proteins: SARS-CoV-2 Mpro (PDB: 6LU7) or bacterial dihydropteroate synthase (DHPS).
- Analyze binding affinity (ΔG), hydrogen bonds with catalytic residues (e.g., His41/Cys145 in Mpro), and hydrophobic interactions .
Q. How should researchers address discrepancies in reported solubility or reactivity data?
- Analysis :
- Solubility Variability : Test in multiple solvents (DMSO, water, ethanol) under controlled pH and temperature. Use nephelometry for quantification.
- Reactivity Conflicts : Replicate synthesis under standardized conditions (fixed molar ratios, inert atmosphere) to isolate variables.
- Cross-Validation : Compare results with orthogonal techniques (e.g., NMR vs. HPLC for purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
